Cefazolin pivaloyl
Overview
Description
Cefazolin, also known as cefazolin pivaloyl, is used to treat bacterial infections in many different parts of the body such as lungs, bladder, skin, bone and joints, and more . It is also given before, during, or after certain types of surgery to prevent infections . Cefazolin injection comes as a powder to be mixed with liquid, or as a premixed product, to be injected intravenously (into a vein) over a period of 30 minutes .
Synthesis Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A practical and convenient synthesis of cefazolin under sequential one-flow conditions has been reported . This method enables the target compound to be obtained in a short period without any intermediate isolation .Molecular Structure Analysis
Cefazolin sodium is one of the β-lactam antibiotics belonging to the first-generation cephalosporines, more broadly cephems . It has a molecular formula of C16H20N4O4S3 and a molecular weight of 428.549 .Chemical Reactions Analysis
Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium .Physical And Chemical Properties Analysis
Cefazolin is a clear to pale yellow liquid, having a pungent odor . It is used as a building block in pharmaceutical, refining chemicals, and agrochemical industries .Scientific Research Applications
Summary of Application
Cefazolin pivaloyl has been utilized in the development of jellyfish gelatin-based hydrogels. These hydrogels are designed for drug delivery systems due to their excellent biocompatibility and biodegradability .
Methods of Application
The hydrogels were created using desalted jellyfish by-products, with varying gelatin to glutaraldehyde ratios (10:0.25, 10:0.50, and 10:1.00 v/v). The optimal conditions for gelatin extraction were identified, and the release ability of cefazolin was determined .
Results
The study found that the umbrella part of the jellyfish yielded the highest gel strength (460.02 g), viscosity (24.45 cP), gelling temperature (12.70 °C), and melting temperature (22.48 °C). The presence of specific collagen chains influenced the gel properties, and increasing glutaraldehyde content resulted in a stronger network due to decreased space between protein chains .
Application in Antimicrobial Prophylaxis
Summary of Application
Cefazolin is widely used as an antimicrobial prophylactic drug after surgical operations. It is effective against both Gram-positive and Gram-negative organisms, such as Staphylococcus aureus and Escherichia coli .
Methods of Application: Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall, which is crucial for maintaining the cell’s structural integrity .
Results
Application in Peptide Synthesis
Methods of Application
The process involves dissolving N-protected amino acids in ethyl acetate, cooling the mixture, and adding triethylamine and pivaloyl chloride. The mixture is then stirred to facilitate the coupling of amino acids .
Results
Application in Environmental Remediation
Summary of Application
Cefazolin has been identified as an emerging contaminant in hospital settings due to its ecotoxicity. Research has been conducted to develop advanced techniques for the uptake of cefazolin from aqueous matrices to mitigate its environmental impact .
Methods of Application
One study evaluated the adsorption of cefazolin on Spectrogel® organoclay in a batch system. The optimization of experimental conditions was determined by a central composite rotational design, and various assays were performed to assess the adsorption efficiency .
Results
The study achieved a removal efficiency above 80%, with a maximum adsorption capacity at 25°C of 398.6 mg/g. The contaminated organoclay was also successfully thermally regenerated .
Application in Antibiotic Comparison Studies
Summary of Application
Cefazolin is compared with other antibiotics like antistaphylococcal penicillins for the treatment of methicillin-susceptible Staphylococcus aureus bacteremia. Such studies aim to establish the most effective therapeutic agent .
Methods of Application
A systematic review and meta-analysis were conducted, comparing the efficacy and safety of cefazolin versus antistaphylococcal penicillins. Data from various studies were pooled, and odds ratios and confidence intervals were calculated .
Results
The meta-analysis showed that cefazolin was associated with a significant reduction in mortality and clinical failure without increasing the recurrence of bacteremia. It also indicated lower risks of hepatotoxicity and nephrotoxicity compared to antistaphylococcal penicillins .
Application in Surgical Prophylaxis
Methods of Application
Cefazolin is administered preoperatively to reduce the risk of postoperative infections. Its broad-spectrum activity and low cost make it a preferred choice for this application .
Results: Clinical trials and comparative studies have shown that cefazolin is effective in preventing surgical site infections, often comparing its efficacy with other agents such as cefuroxime and ceftriaxone .
Application in Anaphylaxis Studies
Summary of Application
Cefazolin has been identified as a common cause of anaphylaxis during surgeries. Research is conducted to understand the mechanisms and improve patient safety .
Methods of Application
Patients with suspected cefazolin anaphylaxis undergo skin prick and intradermal testing to confirm the allergy. Serum tryptase levels are measured to differentiate anaphylaxis from other reactions .
Results: The studies have shown that most patients with cefazolin allergy can tolerate penicillins and other cephalosporins, which is crucial for selecting alternative antibiotics .
Application in Antibiotic Synthesis
Methods of Application: The synthesis involves rapid flow and efficient mixing of substrates in suitable flow reactors without any intermediate isolation, demonstrating a flexible system design from small-scale to medium-scale synthesis .
Results
The synthesis achieved a 0.3 mol/h scale with 54% isolated yield and 13.75 g/h dL space–time–yield of cefazolin. The material had an acceptable impurity profile and could be purified by simple acid–base extraction and precipitation .
Application in Dural Substitute Development
Methods of Application: Cefazolin at various concentrations is loaded into the composite, and its microstructure, density, tensile properties, release profile, and antibacterial activity are measured .
Results: The cefazolin-loaded composite showed potential as an antibiotic carrier for use as an antibacterial synthetic dura mater, with antibacterial activity lasting up to 4 days depending on the cefazolin loading .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNLAKCAGCVKA-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin pivaloyl | |
CAS RN |
2384108-14-7 | |
Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZOLIN PIVALOYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.